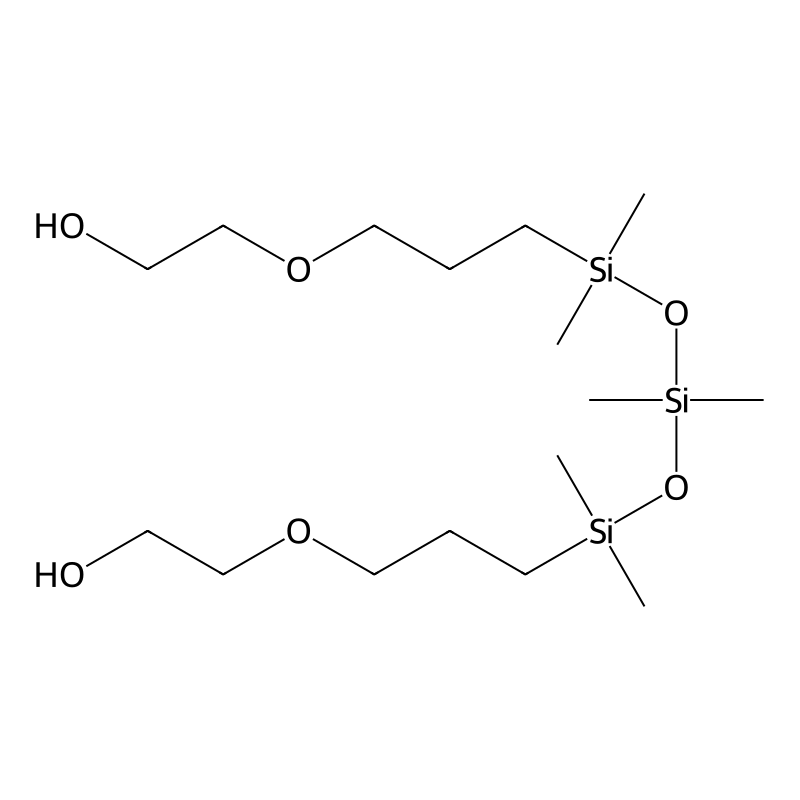

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identification:

-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol is an organic compound with the molecular formula C16H40O6Si3. It belongs to a class of chemicals known as alkoxysilanes, which contain silicon atoms bonded to alkoxy groups (chains of carbon and hydrogen atoms ending in an oxygen atom).

Research Applications:

While the specific research applications of 2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol are not widely documented, alkoxysilanes in general possess various properties that make them valuable in scientific research:

- Precursors for synthesis: Alkoxysilanes can act as precursors for the synthesis of other silicon-containing materials, such as silicon dioxide (SiO2) and various types of organosilicon polymers. These materials have diverse applications in various fields, including electronics, optics, and coatings.

- Surface modification: Due to their ability to bind to both organic and inorganic materials, alkoxysilanes can be used to modify surfaces, making them more hydrophobic (water-repellent), hydrophilic (water-attracting), or introducing other desired functionalities.

- Bioconjugation: Some alkoxysilanes can be used to attach biomolecules (such as proteins or DNA) to surfaces or other materials, which is useful in various areas of biological research, such as biosensors and drug delivery systems.

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure, which includes two siloxane units and hydroxyethyl ether functionalities. Its chemical formula is C14H34O5Si2, and it is known for its transparent liquid state at room temperature. This compound is often utilized for its properties as a crosslinking agent and plasticizer in various applications, including organic synthesis and materials science .

The reactivity of 1,3-bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane primarily involves the siloxane bonds and the hydroxy groups. It can participate in:

- Condensation Reactions: The hydroxy groups can react with silanes or other alcohols to form siloxane linkages.

- Crosslinking: Under appropriate conditions, it can crosslink with other polymers or oligomers, enhancing mechanical properties.

- Esterification: The hydroxy groups may also engage in esterification reactions with acids to form esters, which can modify its physical properties .

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane can be synthesized through several methods:

- Direct Synthesis: Combining tetramethyldisiloxane with 3-(2-hydroxyethoxy)propyl groups under controlled conditions can yield the desired product.

- Catalytic Methods: Utilizing catalysts to facilitate the reaction between silanes and alcohols can enhance yield and purity.

- Solvent-Assisted Techniques: Employing solvents to improve reaction kinetics and product separation may also be effective in synthesizing this compound .

This compound has a variety of applications across different industries:

- Polymer Industry: Used as a crosslinking agent and plasticizer to enhance flexibility and durability in polymers.

- Coatings: Employed in formulations for paints, coatings, and inks due to its ability to improve adhesion and weather resistance.

- Cosmetics: Incorporated into personal care products for its moisturizing properties and skin compatibility.

- Adhesives: Serves as a component in adhesive formulations to improve bonding strength .

Interaction studies involving 1,3-bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane are essential for understanding its compatibility with other materials. Preliminary investigations suggest that it interacts favorably with various polymers, enhancing their mechanical properties without significant degradation. Additionally, studies on its interaction with biological systems would be beneficial to assess safety profiles for cosmetic or pharmaceutical applications .

1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane shares similarities with other siloxane compounds but is unique due to its specific functional groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dimethylsiloxane | Linear siloxane chains | Widely used as a lubricant |

| Trimethylsiloxysilicate | Contains trimethyl groups | Commonly used in sealants |

| Octamethylcyclotetrasiloxane | Cyclic structure | Known for thermal stability |

| 1,3-Bis(trimethylsiloxy)propyltrichlorosilane | Contains chlorosilane functionality | Utilized in surface modification |

The distinct combination of hydroxyethyl ether functionalities along with the tetramethyldisiloxane backbone sets 1,3-bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane apart from these compounds, making it particularly valuable in applications requiring both flexibility and chemical reactivity .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant